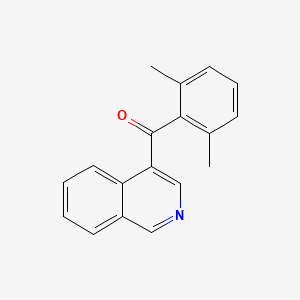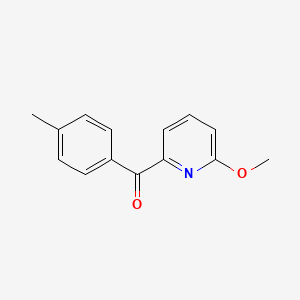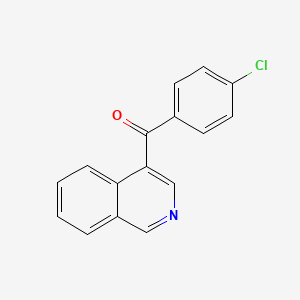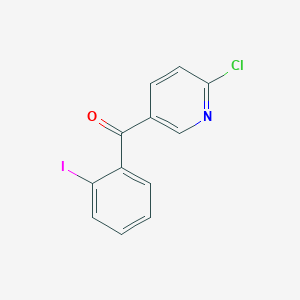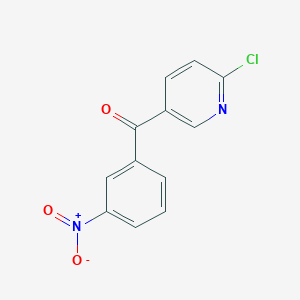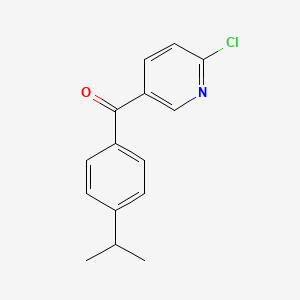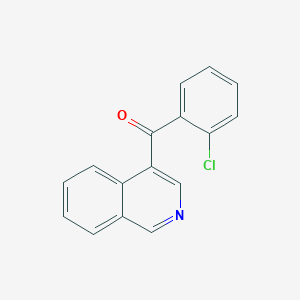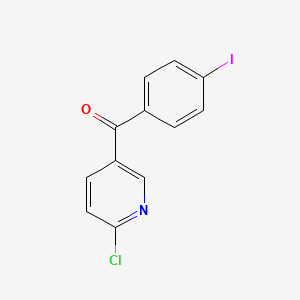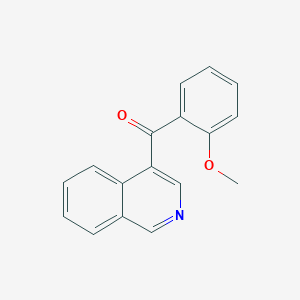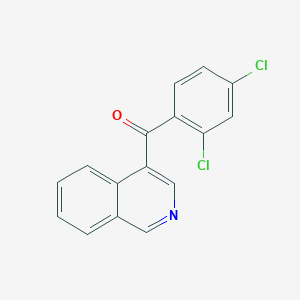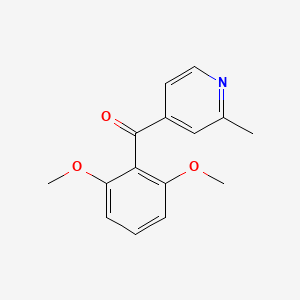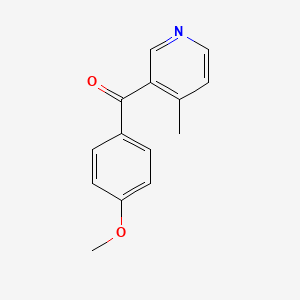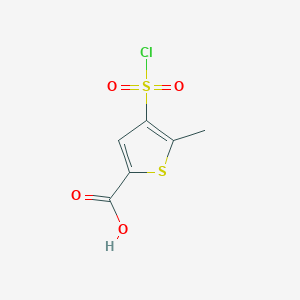
4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid
説明
The compound “4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid” likely contains a chlorosulfonyl group and a carboxylic acid group attached to a thiophene ring . It’s important to note that the exact properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
While the exact synthesis of “4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid” is not available, chlorosulfonyl compounds are often synthesized by the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid .Molecular Structure Analysis
The molecular structure of “4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid” would likely be a thiophene ring with a chlorosulfonyl group and a carboxylic acid group attached. The exact structure would depend on the positions of these groups on the thiophene ring .Chemical Reactions Analysis
The chemical reactions of “4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid” would likely involve the chlorosulfonyl and carboxylic acid groups. For example, chlorosulfonyl groups can react with water to produce toxic gases .科学的研究の応用
Synthesis and Derivative Formation
Synthesis of Amino Acids and Derivatives
Microwave-assisted synthesis techniques have facilitated the creation of various 2-aminothiophene-3-carboxylic acid derivatives. These derivatives have further potential in creating compounds like thieno[2,3-d]pyrimidin-4-one and its chloro variant, showcasing the versatility of thiophene carboxylic acids in synthesizing complex molecules (Hesse, Perspicace, & Kirsch, 2007).
Development of Functional Derivatives
The creation of functional derivatives from thiophene, like the synthesis of 4-chloro-3-ethoxycarbonyl-2-methylthiophene, demonstrates the adaptability of thiophene carboxylic acids in forming diverse compounds with potential applications in various fields (Shvedov, Vasil'eva, Romanova, & Grinev, 1973).
Inhibiting Efficiency and Corrosion Study
Thiophene derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been investigated for their efficiency in corrosion inhibition of mild steel in acidic media, indicating their potential in materials science and engineering (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Chemical and Physical Properties Exploration
Spectral and Structural Studies
Research involving 4-methylthiadiazole-5-carboxylic acid, a similar thiophene derivative, focuses on its electronic structure and spectral features, providing insights into the behavior of these compounds under different environmental conditions (Singh et al., 2019).
Polymer Synthesis and Properties
Studies on water-soluble polythiophene carboxylic acids, like poly(3-thiophene acetic acid) and its copolymers, reveal interesting aspects of their solution properties and potential applications in materials science (Kim, Chen, Gong, & Osada, 1999).
Dyeing Performance on Fabrics
Thiophene carboxylic acid derivatives have been used to create dyes with applications in textile industry, showing good fastness properties on fabrics like polyester (Iyun et al., 2015).
Chemical Reactions and Process Optimization
Reaction Mechanisms and Efficiency
Research into the reaction mechanisms of thiophene derivatives, such as the chlorination of methyl 3-hydroxythiophene-2-carboxylate, provides crucial insights into the efficiency and versatility of these compounds in chemical reactions (Corral, Lissavetzky, & Manzanares, 1990).
Automated Reactor Platforms for Synthesis
The integration of batch and flow reactions on a single, automated reactor platform, as demonstrated in the synthesis of 5-methyl-4-propylthiophene-2-carboxylic acid, highlights the potential of automated processes in optimizing the synthesis of thiophene derivatives (Fitzpatrick & Ley, 2016).
Safety And Hazards
特性
IUPAC Name |
4-chlorosulfonyl-5-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIRUVOQVJXGHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



